molecular formula C21H17N3O5S B15027195 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B15027195
M. Wt: 423.4 g/mol
InChI Key: ULRLQSPWUXZNDA-ZDLGFXPLSA-N
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Description

3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a phenyl acetate moiety. The presence of the 3,4-dimethoxyphenyl group adds to its complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with α-haloketones under acidic or basic conditions.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring. This can be accomplished by reacting the thiazole intermediate with hydrazine derivatives under reflux conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate aryl halides.

    Formation of the Phenyl Acetate Moiety: The final step involves the esterification of the phenolic group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiazole and triazole rings is known to contribute to its bioactivity.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The presence of the thiazole and triazole rings allows for strong interactions with biological macromolecules, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl benzoate
  • 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl propionate

Uniqueness

The uniqueness of 3-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate lies in its specific combination of functional groups and ring systems. The presence of the acetate moiety, along with the 3,4-dimethoxyphenyl group, provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

[3-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H17N3O5S/c1-12(25)29-15-6-4-5-13(9-15)10-18-20(26)24-21(30-18)22-19(23-24)14-7-8-16(27-2)17(11-14)28-3/h4-11H,1-3H3/b18-10-

InChI Key

ULRLQSPWUXZNDA-ZDLGFXPLSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2

Origin of Product

United States

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